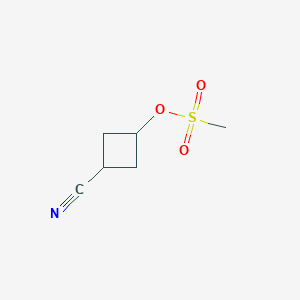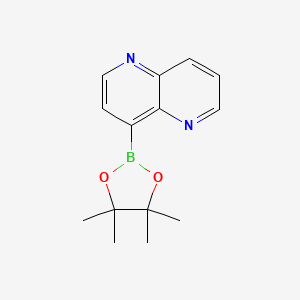
(Z)-N'-hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide typically involves the functionalization of piperidine derivatives. One common method includes the activation of hydroxyl groups of amino alcohols, which avoids the use of toxic reagents and tolerates various functional groups . This strategy can be applied to synthesize functionalized piperidines.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions. These methods are designed to be fast and cost-effective, ensuring high yields and broad substrate scope .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Applications De Recherche Scientifique
N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide include other piperidine derivatives such as:
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide is unique due to its specific functional groups and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C9H19N3O2 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N'-hydroxy-2-[4-(2-hydroxyethyl)piperidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c10-9(11-14)7-12-4-1-8(2-5-12)3-6-13/h8,13-14H,1-7H2,(H2,10,11) |
Clé InChI |
RHYSXPDQIRWALG-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCC1CCO)C/C(=N/O)/N |
SMILES canonique |
C1CN(CCC1CCO)CC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)


![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)

![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)

![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)

![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)



